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molecular formula C4H6N6O B018466 5-Nitroso-2,4,6-triaminopyrimidine CAS No. 1006-23-1

5-Nitroso-2,4,6-triaminopyrimidine

Cat. No. B018466
M. Wt: 154.13 g/mol
InChI Key: XLQQJSWJHHKLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04831139

Procedure details

A solution of 70 g of sodium nitrite in 120 g of water was added dropwise at room temperature to a suspension of 66 g of malononitrile and 96 g of guanidine hydrochloride in 200 g of water, and the pH was kept at 4 by the addition of hydrochloric acid. After the reaction had continued for 4 hours at room temperature, 21 g of sodium carbonate and 400 g of dimethylformamide were added. The water was distilled off under reduced pressure. Thereafter, the reaction mixture was heated at 140° C. for 1 hour, isomerization to 5-nitroso-2,4,6-triamino-pyrimidine taking place. After the reaction was complete, 400 ml of water were added, and the product was filtered off and washed with water. After the product had been dried, 140 g of a pure raspberry-red 5-nitroso-2,4,6-triaminopyrimidine were obtained. The melting point of the product was above 340° C. and the yield was 91 percent.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[C:5](#[N:9])[CH2:6][C:7]#[N:8].Cl.[NH2:11][C:12]([NH2:14])=[NH:13].Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.CN(C)C=O>[N:1]([C:6]1[C:5]([NH2:9])=[N:13][C:12]([NH2:14])=[N:11][C:7]=1[NH2:8])=[O:3] |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
66 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
96 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
120 g
Type
solvent
Smiles
O
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
400 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The water was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
400 ml of water were added
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After the product had been dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=O)C=1C(=NC(=NC1N)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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